An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)pyridine (CAS 138828-89-4)
An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)pyridine (CAS 138828-89-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled from available scientific literature and chemical databases. It should be noted that specific experimental data for 2-(1-Benzylpiperidin-4-yl)pyridine (CAS 138828-89-4) is limited. Therefore, some properties and safety precautions are inferred from structurally related compounds. This document is intended for informational purposes for qualified professionals and does not constitute a certified safety analysis. All laboratory work should be conducted with appropriate safety measures and after consulting a comprehensive, compound-specific Safety Data Sheet (SDS) if available from a supplier.
Introduction
2-(1-Benzylpiperidin-4-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring linked to a benzyl-substituted piperidine moiety. This structural motif is of significant interest in medicinal chemistry, as piperidine and pyridine rings are common scaffolds in a wide array of pharmacologically active molecules. The presence of the benzyl group further adds to its potential for diverse biological interactions. This guide provides a comprehensive overview of the known and inferred properties, synthesis, and potential applications of this compound, aiming to equip researchers with a foundational understanding for its use in scientific investigation.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 138828-89-4 | - |
| Molecular Formula | C₁₈H₂₂N₂ | Calculated |
| Molecular Weight | 266.38 g/mol | Calculated |
| Appearance | Likely a solid or oil | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected.[1] | Inferred from piperidine derivatives |
Chemical Structure
The chemical structure of 2-(1-Benzylpiperidin-4-yl)pyridine is depicted below.
Caption: Chemical structure of 2-(1-Benzylpiperidin-4-yl)pyridine.
Synthesis and Characterization
While a specific, detailed synthesis protocol for 2-(1-Benzylpiperidin-4-yl)pyridine is not widely published, a plausible synthetic route can be devised based on established methods for preparing substituted benzylpiperidines. A common approach involves the reductive amination of a suitable piperidone with a pyridine-containing amine or the alkylation of a piperidine derivative.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for 2-(1-Benzylpiperidin-4-yl)pyridine.
Illustrative Experimental Protocol (Alkylation of 4-substituted piperidine):
This protocol is a general representation and would require optimization for the specific synthesis of 2-(1-Benzylpiperidin-4-yl)pyridine.
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Reaction Setup: To a solution of 4-(2-pyridyl)piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (K₂CO₃, 1.5-2.0 eq).
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Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is then heated to a suitable temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(1-benzylpiperidin-4-yl)pyridine.
Analytical Characterization:
The synthesized compound would be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing characteristic peaks for the protons and carbons of the pyridine, piperidine, and benzyl moieties.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule.
Pharmacological Significance and Potential Applications
The 2-(1-benzylpiperidin-4-yl)pyridine scaffold is present in molecules that have been investigated for their affinity to various biological targets. Derivatives of benzylpiperidine are known to interact with central nervous system (CNS) receptors. For instance, some benzylpiperidine derivatives have shown activity as sigma receptor ligands, which are implicated in a variety of neurological disorders.[2]
Given its structural similarity to known bioactive molecules, 2-(1-benzylpiperidin-4-yl)pyridine could be a valuable building block or lead compound in drug discovery programs targeting:
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Neurological Disorders: Its potential interaction with CNS receptors makes it a candidate for the development of treatments for conditions such as Alzheimer's disease, schizophrenia, and neuropathic pain.
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Enzyme Inhibition: The piperidine and pyridine rings are common features in various enzyme inhibitors. This compound could be explored for its inhibitory activity against enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's therapy.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2-(1-Benzylpiperidin-4-yl)pyridine is a compound with a chemical structure that suggests significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is currently scarce, this guide provides a foundational overview based on the properties and reactivity of related compounds. Researchers and scientists working with this compound should exercise caution, adhere to strict safety protocols, and conduct thorough characterization to validate its properties. Further investigation into the synthesis, characterization, and biological activity of 2-(1-benzylpiperidin-4-yl)pyridine is warranted to fully explore its potential in the development of novel therapeutic agents.
References
- Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (2004, August 17). European Journal of Organic Chemistry.
- Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines | Request PDF. (2025, August 6).
- 2-(1-Benzylpiperidin-4-yl)-4-phenylpyridazin-3-one | C22H23N3O | CID - PubChem. (n.d.). PubChem.
- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.).
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).
- 2-Benzylpyridine(101-82-6) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019, January 15). Journal of Drug Delivery and Therapeutics.
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- 2-((1-Benzylpiperidin-4-yl)methyl)-5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. (n.d.).
- Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo.
- 1-Benzyl-4-piperidone 99 3612-20-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)- | C24H27NO3 | CID - PubChem. (n.d.). PubChem.
- 4-benzyl pyridine, 2116-65-6 - The Good Scents Company. (n.d.). The Good Scents Company.
- 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (n.d.). PubChem.
- 4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. (n.d.). NIST WebBook.
- 1-BENZYL-3-METHYL-4-PIPERIDONE(34737-89-8) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Compound (4-benzylpiperidin-1-yl)[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methanone -... (n.d.). MolPort.
- 1-Benzylpiperidin-4-yl 3-methyl benzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
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